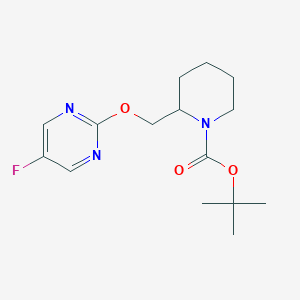

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13435226

Molecular Formula: C15H22FN3O3

Molecular Weight: 311.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22FN3O3 |

|---|---|

| Molecular Weight | 311.35 g/mol |

| IUPAC Name | tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3 |

| Standard InChI Key | YQWANKJHQHJPSD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate, with the following structural features:

-

Piperidine core: A six-membered nitrogen-containing ring.

-

tert-Butyl carbamate: A protective group at the 1-position of piperidine.

-

5-Fluoropyrimidin-2-yloxymethyl: A fluorinated pyrimidine linked via an ether bond to the piperidine’s 4-position .

Table 1: Key Physicochemical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃): Peaks at δ 8.80 (s, 1H, pyrimidine-H), 4.05–4.15 (m, 2H, piperidine-CH₂), 1.45 (s, 9H, tert-butyl) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. A representative method involves:

-

Alkylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate:

Table 2: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | NaH, DMF, 20°C, 24 hr | 62% | |

| Mitsunobu Reaction | DIAD, PPh₃, THF, 0–25°C | 60% |

Challenges in Synthesis

-

Steric hindrance: The tert-butyl group complicates reactions at the piperidine nitrogen.

-

Fluorine stability: Harsh conditions may lead to defluorination .

Pharmaceutical Applications

Role in Tuberculosis Drug Development

-

MenA Inhibition: Analogues of this compound inhibit 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a key enzyme in menaquinone biosynthesis in Mycobacterium tuberculosis.

Central Nervous System (CNS) Therapeutics

-

Neurotransmitter Reuptake Inhibition: Piperidine derivatives modulate serotonin and norepinephrine transporters, showing promise in treating depression and anxiety .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, respirator |

| Storage | –20°C in inert atmosphere |

| Spill Management | Absorb with silica, ventilate |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume